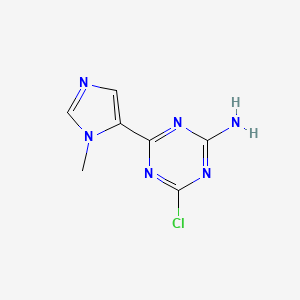
4-Chloro-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine ring substituted with a chloro group and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.
Substitution Reactions: The chloro group is introduced via nucleophilic substitution reactions, often using reagents like phosphorus oxychloride (POCl3).
Introduction of the Imidazole Moiety: The imidazole ring is incorporated through a condensation reaction with 1-methylimidazole, often facilitated by catalysts or under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for efficiency and yield. Continuous flow reactors and automated synthesis platforms can also be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.
Condensation Reactions: The compound can form larger structures through condensation with other heterocycles or aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include various substituted triazines.
Oxidation Products: Oxidized derivatives of the imidazole ring.
Condensation Products:
Scientific Research Applications
4-Chloro-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of enzymes or receptors, potentially leading to new therapeutic agents.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers or coordination complexes, with unique electronic or optical properties.
Biological Studies: It can be employed in studies of enzyme mechanisms or as a probe for biological pathways.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The chloro and imidazole groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The triazine ring provides a stable framework that can modulate the electronic properties of the compound, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1,3,5-triazine-2,4-diamine: Similar triazine core but different substitution pattern.
4-Chloro-1,3,5-triazine-2,6-diamine: Another triazine derivative with different functional groups.
1-Methyl-1H-imidazole-5-carboxamide: Contains the imidazole moiety but lacks the triazine ring.
Uniqueness
4-Chloro-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazin-2-amine is unique due to its specific combination of a triazine ring with a chloro group and an imidazole moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H7ClN6 |
|---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
4-chloro-6-(3-methylimidazol-4-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H7ClN6/c1-14-3-10-2-4(14)5-11-6(8)13-7(9)12-5/h2-3H,1H3,(H2,9,11,12,13) |
InChI Key |
LIYPAQUXAACJIV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2=NC(=NC(=N2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





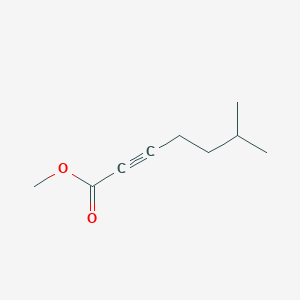
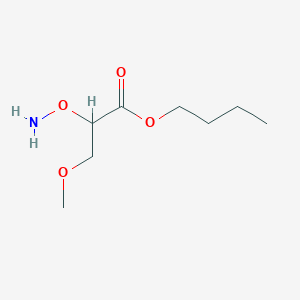
![2-chloro-1-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13184057.png)

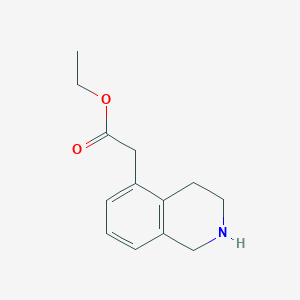
![2-[(1R)-1-(2-amino-5-bromopyridin-3-yl)oxyethyl]-4-fluorobenzoic acid](/img/structure/B13184075.png)
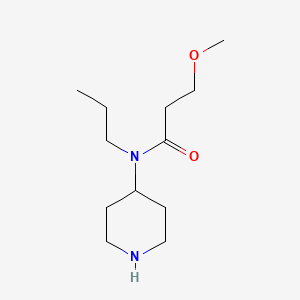
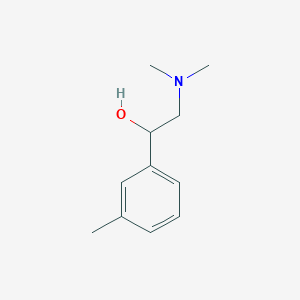


![(3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol](/img/structure/B13184101.png)
